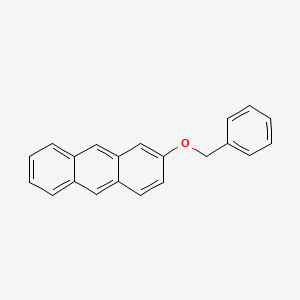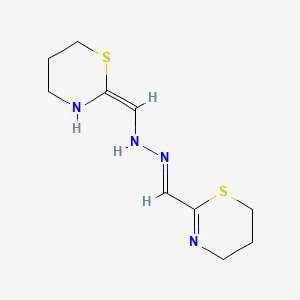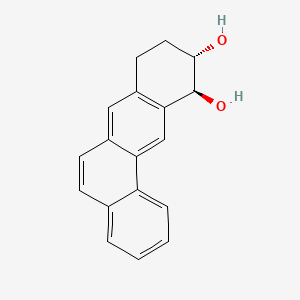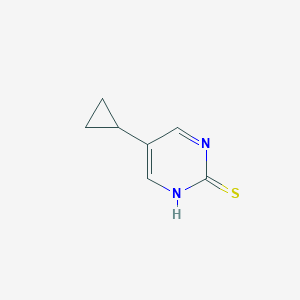![molecular formula C14H14O6 B14347137 Bis[(furan-2-yl)methyl] butanedioate CAS No. 94245-64-4](/img/structure/B14347137.png)
Bis[(furan-2-yl)methyl] butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(furan-2-yl)methyl] butanedioate is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of two furan rings attached to a butanedioate moiety. The furan ring is a five-membered aromatic ring with one oxygen atom, which imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(furan-2-yl)methyl] butanedioate typically involves the esterification of furan-2-carboxylic acid with butanedioic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of high-purity starting materials and controlled reaction conditions ensures the production of the compound with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
Bis[(furan-2-yl)methyl] butanedioate undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan rings, leading to the formation of substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Bis[(furan-2-yl)methyl] butanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Bis[(furan-2-yl)methyl] butanedioate involves its interaction with various molecular targets. The furan rings can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting their function. The ester moiety can undergo hydrolysis, releasing furan-2-carboxylic acid and butanedioic acid, which may have their own biological activities. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and modulation of cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with similar chemical properties.
Butanedioic acid: A dicarboxylic acid that forms the backbone of Bis[(furan-2-yl)methyl] butanedioate.
Furan-2-ylmethyl esters: Compounds with one furan ring and an ester moiety.
Uniqueness
This compound is unique due to the presence of two furan rings, which enhances its reactivity and potential biological activities. The combination of furan and butanedioate moieties provides a versatile scaffold for the development of new compounds with diverse applications in chemistry, biology, and industry.
Propiedades
Número CAS |
94245-64-4 |
|---|---|
Fórmula molecular |
C14H14O6 |
Peso molecular |
278.26 g/mol |
Nombre IUPAC |
bis(furan-2-ylmethyl) butanedioate |
InChI |
InChI=1S/C14H14O6/c15-13(19-9-11-3-1-7-17-11)5-6-14(16)20-10-12-4-2-8-18-12/h1-4,7-8H,5-6,9-10H2 |
Clave InChI |
ZNWKADAWGHKFPV-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)COC(=O)CCC(=O)OCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-N-[2-(1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B14347082.png)
![2,2'-Disulfanediylbis[N-(2-chlorophenyl)acetamide]](/img/structure/B14347093.png)
![2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)-](/img/structure/B14347106.png)
![Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate](/img/structure/B14347110.png)



![1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene](/img/structure/B14347121.png)



![S-Butyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14347145.png)

